

2,6-Diiodo-4-nitrophenol: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitrophenol

Cat. No.: B1216091

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This technical guide provides an in-depth overview of **2,6-diiodo-4-nitrophenol**, a halogenated aromatic compound with applications in organic synthesis and potential biological activities. This document outlines its core molecular structure, physicochemical properties, a detailed synthesis protocol, and a visualization of its synthetic pathway.

Core Molecular Data

2,6-Diiodo-4-nitrophenol, also known as disophenol, is a substituted phenol characterized by the presence of two iodine atoms at positions 2 and 6, and a nitro group at position 4 of the benzene ring.^{[1][2]} This substitution pattern significantly influences its chemical reactivity and biological function.

Molecular Structure and Identifiers

The molecular structure of **2,6-diiodo-4-nitrophenol** is represented by the following identifiers:

- IUPAC Name: **2,6-diiodo-4-nitrophenol**^[1]
- Molecular Formula: $C_6H_3I_2NO_3$ ^{[1][2]}
- SMILES: C1=C(C=C(C(=C1)O)I)--INVALID-LINK--[O-]^[1]
- InChIKey: UVGTXNPVQOQFQW-UHFFFAOYSA-N^[1]

The presence of the electron-withdrawing nitro group and the bulky iodine atoms are key features that dictate the molecule's chemical behavior, rendering the phenolic proton more acidic and influencing its interactions in biological systems.

Physicochemical Properties

A summary of the key quantitative data for **2,6-diiodo-4-nitrophenol** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	390.90 g/mol	[1][2]
Appearance	Light yellow feathery crystals or yellow crystalline solid.	[1]
Melting Point	152-154 °C	[3]
Water Solubility	Insoluble	[3]
CAS Number	305-85-1	[2]

Experimental Protocols: Synthesis of 2,6-Diiodo-4-nitrophenol

The following is a detailed experimental protocol for the synthesis of **2,6-diiodo-4-nitrophenol**, adapted from the established synthesis of its bromo-analog. The procedure involves the direct iodination of 4-nitrophenol.

Materials:

- 4-Nitrophenol
- Iodine monochloride (ICl) or a mixture of Iodine and an oxidizing agent (e.g., nitric acid)
- Glacial Acetic Acid
- Round-bottom flask

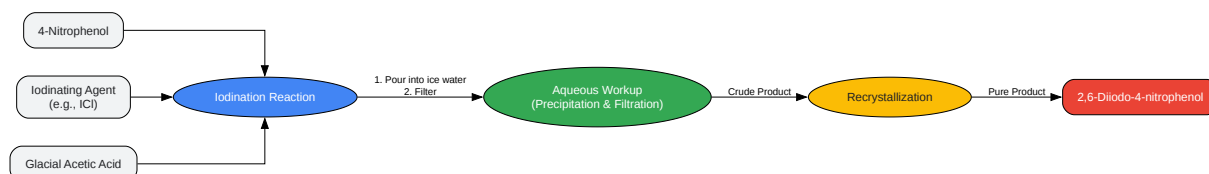
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole equivalent of 4-nitrophenol in a suitable volume of glacial acetic acid.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
- **Iodination:** Slowly add 2.2 mole equivalents of the iodinating agent (e.g., iodine monochloride) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- **Quenching:** Carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
- **Filtration:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid and inorganic impurities.
- **Purification:** Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure **2,6-diiodo-4-nitrophenol**.
- **Drying:** Dry the purified crystals under vacuum.

Synthesis Pathway Visualization

The following diagram illustrates the synthetic workflow for producing **2,6-diiodo-4-nitrophenol** from 4-nitrophenol.



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Caption: Synthetic pathway of **2,6-Diiodo-4-nitrophenol**.

Biological Activity and Potential Applications

2,6-Diiodo-4-nitrophenol has been investigated for its biological activities, most notably as an anthelmintic agent. Its mechanism of action is thought to involve the uncoupling of oxidative phosphorylation, which disrupts the energy metabolism of parasites. This compound is a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Further research into its biological effects could unveil new therapeutic applications.

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